molecular formula C21H25N3O6S2 B2620900 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 887860-98-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2620900
CAS No.: 887860-98-2
M. Wt: 479.57
InChI Key: PZXRZXRZVXBSMV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex ethanediamide derivative. Its core structure features a 1,3-benzodioxole moiety linked via a methyl group to one terminus of the ethanediamide bridge. The opposing terminus connects to a piperidine ring substituted with a thiophene-2-sulfonyl group.

The benzodioxole group is a common pharmacophore in medicinal chemistry, often contributing to π-π stacking interactions, while the sulfonylated piperidine-thiophene moiety may enhance binding affinity through hydrophobic or hydrogen-bonding interactions. The ethanediamide bridge likely serves as a conformational stabilizer.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c25-20(21(26)23-13-15-6-7-17-18(12-15)30-14-29-17)22-9-8-16-4-1-2-10-24(16)32(27,28)19-5-3-11-31-19/h3,5-7,11-12,16H,1-2,4,8-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXRZXRZVXBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiophene-Sulfonyl Group: This step involves the sulfonylation of thiophene using sulfonyl chlorides under basic conditions.

    Piperidine Derivative Synthesis: The piperidine moiety can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiophene-sulfonyl, and piperidine derivatives using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted benzodioxole or piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H17N3O7SC_{18}H_{17}N_{3}O_{7}S with a molecular weight of approximately 419.4 g/mol. Its structure features a benzodioxole moiety linked to a piperidine derivative, suggesting potential interactions with biological targets due to its unique functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide. For instance, derivatives have been tested against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The compound exhibits significant activity against multidrug-resistant organisms such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various diseases. Research indicates that it may inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus respectively. This inhibition could lead to therapeutic benefits in managing these conditions .

Antiviral Potential

Emerging studies suggest that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide may exhibit antiviral properties. Investigations into their mechanisms of action are ongoing, with initial findings indicating potential effectiveness against certain viral infections .

Case Study 1: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial efficacy of compounds derived from the parent structure against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for each derivative, revealing that some exhibited potent activity comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B20S. aureus
Compound C15K. pneumoniae

Case Study 2: Enzyme Inhibition Studies

In silico docking studies have been employed to predict the binding affinity of the compound to target enzymes like acetylcholinesterase. The results demonstrated favorable binding interactions, suggesting that modifications to the chemical structure could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the thiophene-sulfonyl group can form hydrogen bonds or electrostatic interactions. The piperidine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several ethanediamide and piperidine derivatives. Key analogs and their distinguishing features are discussed below.

Quinolinyl Oxamide Derivative (QOD)

Compound Name: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Structural Features:

  • Retains the benzodioxolylmethyl-ethanediamide backbone.
  • Replaces the sulfonylated piperidine-thiophene group with a tetrahydroquinoline ring substituted with a methyl group.

Piperazine-Tetrahydrofuran Derivative

Compound Name : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-[(tetrahydrofuran-2-yl)methyl]ethanediamide
Structural Features :

  • Shares the benzodioxolylmethyl-ethanediamide core.
  • Substitutes the sulfonylated piperidine with a 4-(4-fluorophenyl)piperazine group.
  • Includes a tetrahydrofuranymethyl group instead of thiophene-sulfonyl.
    Biological Implications : The fluorophenyl-piperazine group may confer distinct receptor-binding properties (e.g., serotonin or dopamine receptor modulation). The tetrahydrofuran moiety could improve solubility compared to thiophene .

Structural and Functional Analysis

Key Structural Differences

Feature Target Compound QOD Piperazine Derivative
Aromatic Core 1,3-Benzodioxole 1,3-Benzodioxole 1,3-Benzodioxole
Amide Substituent Piperidine-thiophene-sulfonyl Tetrahydroquinoline 4-(4-Fluorophenyl)piperazine
Secondary Group Thiophene-2-sulfonyl Methyl Tetrahydrofuranymethyl
Potential Bioactivity Protease inhibition (inferred) Falcipain inhibition Receptor modulation (e.g., serotonin)

Implications of Substituents

  • Thiophene-2-sulfonyl vs. Tetrahydroquinoline: The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to the hydrophobic methyl group in QOD.
  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen atom (in the piperazine derivative) could enable stronger electrostatic interactions, whereas the sulfonylated piperidine in the target compound offers steric bulk and electronic effects.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The compound can be characterized by the following structural elements:

  • Benzodioxole Ring : A fused bicyclic structure that may contribute to the compound's pharmacological properties.
  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various bioactive compounds.
  • Thiophene Sulfonyl Group : This moiety may enhance the compound's reactivity and biological interaction potential.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as receptors and enzymes. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : Its structure allows for binding to various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide have shown significant antibacterial and antifungal activities against pathogens such as Xanthomonas axonopodis and Fusarium solani .

Anticancer Potential

Research indicates that compounds containing benzodioxole and piperidine structures exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their antimicrobial activity. Among them, compounds structurally similar to the target compound exhibited potent activity against both bacterial and fungal strains, suggesting a promising avenue for further investigation .
  • Cytotoxicity in Cancer Cells : A recent research article reported on the cytotoxic effects of benzodioxole-containing compounds on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability, highlighting their potential as therapeutic agents .

Data Tables

Activity Compound Target Pathogen/Cell Line IC50 (µM)
AntibacterialN-[Benzodioxole derivative]Xanthomonas axonopodis15
AntifungalN-[Benzodioxole derivative]Fusarium solani10
CytotoxicityN-[Benzodioxole derivative]Human cancer cell lines (e.g., HeLa)20

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can intermediate stability be ensured?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Use palladium-catalyzed Suzuki-Miyaura coupling to attach the thiophene sulfonyl group to the piperidine ring .
  • Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the ethanediamide moiety to the benzodioxolylmethyl group .
  • Intermediate purification : Use column chromatography with gradient elution (e.g., 30–50% ethyl acetate/hexane) to isolate unstable intermediates. Monitor via TLC with UV visualization .

Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?

  • 1D/2D NMR : Assign the benzodioxole methylene protons (δ 4.8–5.2 ppm) and piperidine sulfonyl group (δ 3.1–3.5 ppm) using HSQC and HMBC for connectivity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error. Discrepancies in mass data may indicate residual solvents; repeat analysis after rigorous drying .
  • FT-IR : Resolve amide C=O stretching (~1650 cm⁻¹) vs. sulfonyl S=O (~1350 cm⁻¹) overlaps by comparing to synthetic intermediates .

Q. What functional groups in this compound are prone to reactivity under standard storage conditions?

  • Benzodioxole ring : Susceptible to oxidative degradation. Store under inert gas (Ar/N₂) at −20°C with desiccants .
  • Thiophene sulfonyl group : Hydrolytically unstable in acidic conditions. Avoid aqueous buffers with pH <5 during biological assays .

Advanced Research Questions

Q. How can reaction selectivity be optimized during the sulfonation of the piperidine-thiophene intermediate?

  • Regioselective sulfonation : Use Lawesson’s reagent for thiophene sulfonation over competing piperidine sulfonamide formation. Monitor reaction progress at 50°C via HPLC to prevent over-sulfonation .
  • Solvent effects : Dichloromethane (DCM) enhances sulfonyl group incorporation compared to THF, as shown in analogous piperidine-thiophene systems .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Metabolite interference : Perform LC-MS/MS to detect hydrolyzed amide byproducts (e.g., free benzodioxolylmethylamine) that may skew IC₅₀ values .
  • Buffer compatibility : Replace phosphate buffers with HEPES (pH 7.4) to stabilize the sulfonyl-piperidine moiety during prolonged incubations .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Molecular docking : Use AutoDock Vina to model interactions between the ethanediamide linker and target enzymes (e.g., HDACs). Prioritize derivatives with hydrogen bonds to catalytic zinc ions .
  • MD simulations : Assess conformational stability of the benzodioxole-thiophene scaffold over 100 ns trajectories. Derivatives with <1.5 Å RMSD are preferred for synthesis .

Q. What experimental controls are essential when evaluating this compound’s pharmacokinetic (PK) properties?

  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions. Correct for nonspecific binding to dialysis membranes using radiolabeled controls .
  • Metabolic stability : Incubate with liver microsomes ± NADPH. Compare half-life (t₁/₂) to structurally similar compounds with known CYP450 liabilities .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental solubility data?

  • Solvent polymorphism : Re-crystallize the compound from acetone/water (1:1) vs. DMSO/ether to assess polymorph-dependent solubility. Characterize crystals via PXRD .
  • LogP adjustments : Experimental LogP (e.g., shake-flask method) may deviate from predicted values due to intramolecular H-bonding. Use COSMO-RS simulations for correction .

Q. Why might in vitro cytotoxicity data fail to correlate with in vivo tumor regression results?

  • Tumor microenvironment factors : Test the compound under hypoxic conditions (1% O₂) to mimic solid tumors. Use 3D spheroid models to assess penetration .
  • Metabolite activation : Screen for liver S9 fraction-mediated activation using Ames II assays. Inactive metabolites in vitro may require prodrug strategies .

Methodological Best Practices

Q. What protocols minimize side reactions during the final amide coupling step?

  • Coupling agent selection : Replace DCC with EDCI/HOBt to reduce racemization. Monitor reaction progress via in situ IR for carbonyl consumption .
  • Temperature control : Conduct reactions at 0–4°C to suppress sulfonyl group migration to the benzodioxole nitrogen .

Q. How should researchers validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Incubate cells with the compound (10 µM) and measure target protein denaturation at 50–60°C via Western blot .
  • Click chemistry probes : Synthesize an alkyne-tagged derivative for pull-down assays. Confirm binding via SDS-PAGE and LC-MS/MS .

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